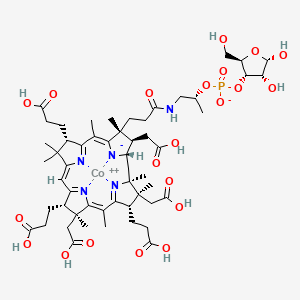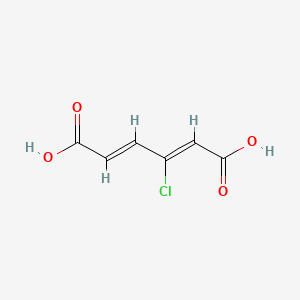
3-Chloro-2,4-hexadienedioic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-chloromuconic acid is a monochloromuconic acid carrying a chloro group at position 3.
Wissenschaftliche Forschungsanwendungen
Environmental and Chemical Toxicity
3-Chloro-2,4-hexadienedioic acid and its related compounds are studied in environmental management due to their role in inducing aqueous toxicity. Research by Shang et al. (2005) on the ozonation of chlorophenols reveals that compounds like 2-chloro-2,4-hexadienedioic acid may be sources of toxicity during the ozonation process of chlorophenols (Shang et al., 2005).
Chemical Behavior and Reactions
The chemical behavior of compounds structurally related to 3-Chloro-2,4-hexadienedioic acid, such as 3-fluoro-2,4-hexadienedioate, has been studied by Pieken and Kozarich (1990). They focus on lactonization processes under different pH conditions and the influence of halo substituents on these chemical reactions (Pieken & Kozarich, 1990).
Polymer Stability
Hoang et al. (1982) researched the addition of HCl to 2–4 hexadiene in chlorinated solvents, contributing to the understanding of polymer stability. This study is significant in the field of polymer degradation and stability, relating to the chemical properties of compounds like 3-Chloro-2,4-hexadienedioic acid (Hoang et al., 1982).
Atmospheric Chemistry
The reactivity of α,β-unsaturated carbonyl compounds in atmospheric chemistry has been studied by Colmenar et al. (2018). Their work on the gas phase reaction of E,E-2,4-hexadienal with atmospheric oxidants provides insights into the tropospheric degradation mechanisms relevant to compounds like 3-Chloro-2,4-hexadienedioic acid (Colmenar et al., 2018).
Eigenschaften
CAS-Nummer |
20665-95-6 |
|---|---|
Produktname |
3-Chloro-2,4-hexadienedioic acid |
Molekularformel |
C6H5ClO4 |
Molekulargewicht |
176.55 g/mol |
IUPAC-Name |
(2Z,4E)-3-chlorohexa-2,4-dienedioic acid |
InChI |
InChI=1S/C6H5ClO4/c7-4(3-6(10)11)1-2-5(8)9/h1-3H,(H,8,9)(H,10,11)/b2-1+,4-3- |
InChI-Schlüssel |
ICMVYBXQDUXEEE-XLFBNKDWSA-N |
Isomerische SMILES |
C(=C/C(=O)O)\C(=C\C(=O)O)\Cl |
SMILES |
C(=CC(=O)O)C(=CC(=O)O)Cl |
Kanonische SMILES |
C(=CC(=O)O)C(=CC(=O)O)Cl |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



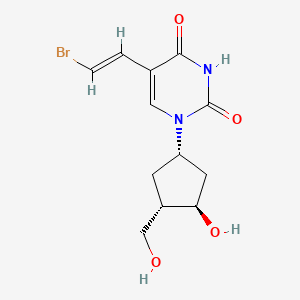
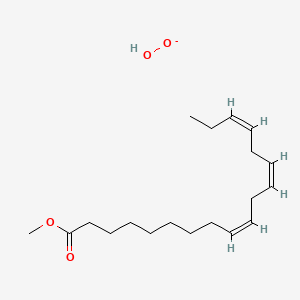

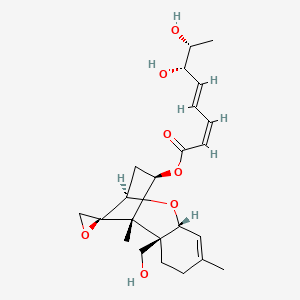



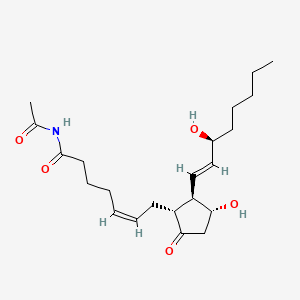
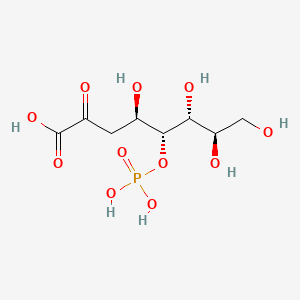
![[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxy-tetrahydrofuran-2-yl]methoxy-[[hydroxy-[(E)-4-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-isobenzofuran-5-yl)-2-methyl-but-2-enoxy]phosphoryl]methyl]phosphinic acid](/img/structure/B1239204.png)


